

PF-05150122 chemical structure and properties

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Compound of Interest

Compound Name: PF-05150122

Cat. No.: B1144041

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In-Depth Technical Guide: PF-05089771

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05089771 is a potent and highly selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7. This channel has been genetically validated as a critical mediator of pain perception in humans, making it a prime target for the development of novel analgesics. PF-05089771, identified as 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide, emerged from an extensive drug discovery program aimed at optimizing diaryl ether aryl sulfonamides. It exhibits nanomolar potency for human Nav1.7 and a favorable selectivity profile against other Nav channel subtypes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to PF-05089771.

Chemical Structure and Properties

Chemical Structure

The chemical structure of PF-05089771 is definitively identified as 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide^{[1][2][3]}.

Chemical Structure of PF-05089771

Chemical structure of PF-05089771 is complex to render accurately in DOT. An image is recommended for clarity.

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A 2D chemical structure diagram would be inserted here.

Physicochemical Properties

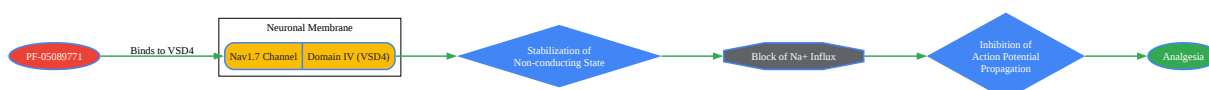
A summary of the key physicochemical properties of PF-05089771 is presented in the table below.

Property	Value	Source
IUPAC Name	4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide	[3][4]
Molecular Formula	C ₁₈ H ₁₂ Cl ₂ FN ₅ O ₃ S ₂	[4][5]
Molecular Weight	500.34 g/mol	[4]
CAS Number	1235403-62-9	[4][5]
SMILES	<chem>Nc1c(c(c2ccc(Cl)cc2)oc3cc(F)c(cc3Cl)S(=O)(=O)Nc4cscn4)cnn1</chem>	[5]
InChIKey	ZYSCOUXLBXGGIM-UHFFFAOYSA-N	[3][4]
Solubility	Soluble in DMSO	[6]

Pharmacological Properties

Mechanism of Action

PF-05089771 is a state-dependent inhibitor of the Nav1.7 voltage-gated sodium channel. It selectively binds to the voltage-sensor domain (VSD) of domain IV (VSD4) of the channel[2][7]. This interaction stabilizes the channel in a non-conducting state, thereby blocking the propagation of action potentials in nociceptive neurons. The inhibition is more pronounced at depolarized membrane potentials, which is characteristic of neurons involved in persistent pain signaling.



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Caption: Mechanism of action of PF-05089771 on the Nav1.7 channel.

In Vitro Potency and Selectivity

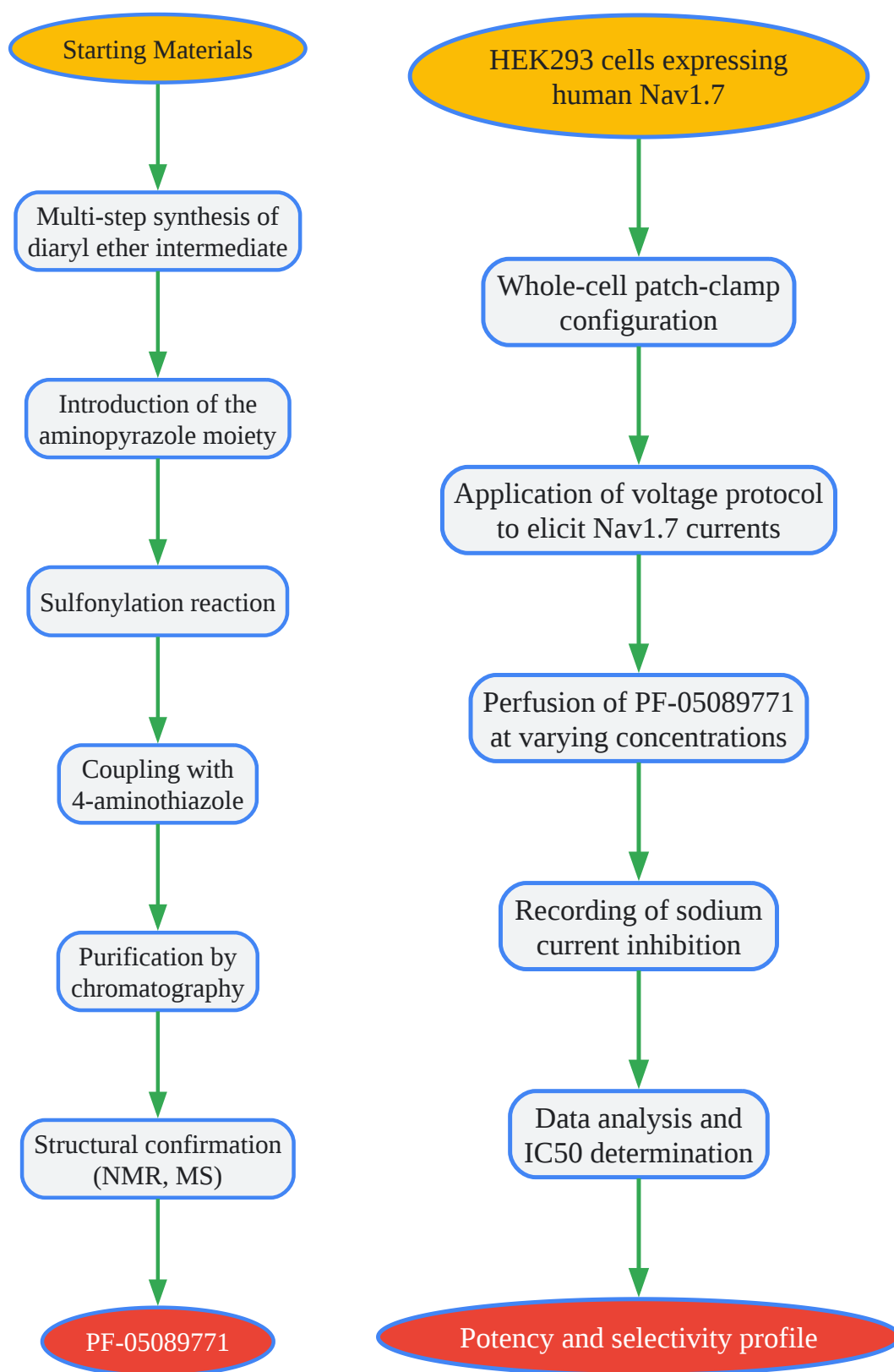
PF-05089771 demonstrates high potency for human Nav1.7 with an IC50 in the low nanomolar range. Its selectivity against other Nav channel subtypes is a key feature, minimizing the potential for off-target effects.

Nav Subtype	IC50 (nM)	Species	Reference
Nav1.7	11	Human	[6] [8]
8	Mouse	[6] [8]	
171	Rat	[6] [8]	
Nav1.1	850	Human	[6]
Nav1.2	110	Human	[6]
Nav1.3	>10,000	Human	[9]
Nav1.4	>10,000	Human	[9]
Nav1.5	>25,000	Human	[6]
Nav1.6	160	Human	[6]
Nav1.8	>10,000	Human	[9]

Experimental Protocols

Synthesis of PF-05089771

The detailed synthetic route for PF-05089771 is described in the supplementary information of Swain et al., J. Med. Chem. 2017, 60 (16), pp 7029–7042. A generalized workflow is presented below.



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